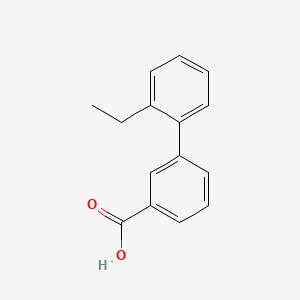

2'-Ethylbiphenyl-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’-Ethylbiphenyl-3-carboxylic acid, also known as EBCA, is a chemical compound with the molecular formula C15H14O2 . It has a molecular weight of 226.27 . The IUPAC name for this compound is 2’-ethyl [1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for 2’-Ethylbiphenyl-3-carboxylic acid is 1S/C15H14O2/c1-2-11-6-3-4-9-14 (11)12-7-5-8-13 (10-12)15 (16)17/h3-10H,2H2,1H3, (H,16,17) . This indicates the specific arrangement of atoms in the molecule.Aplicaciones Científicas De Investigación

Protecting Groups for Carboxylic Acids

- Application in Protecting Groups : π-Deficient 2-(arylsulfonyl)ethyl groups have been studied as protecting groups for carboxylic acids. The 2-[3,5-bis(trifluoromethyl)phenylsulfonyl]ethyl group is a notable example, easily removed under mild basic conditions, indicating potential applications in synthesis involving carboxylic acids (Alonso, Nájera, & Varea, 2003).

Synthesis and Analysis Techniques

- Carboxylic Acid Derivative Synthesis : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been used for the synthesis of ureas and hydroxamic acids from carboxylic acids, showcasing an efficient, racemization-free method (Thalluri, Manne, Dev, & Mandal, 2014).

- High-Performance Liquid Chromatography : 2-Nitrophenylhydrazine (2-NPH) is widely used for the derivatization of carboxylic acids, aldehydes, and ketones in samples, followed by high-performance liquid chromatography for analysis (Peters, Hellenbrand, Mengerink, & van der Wal, 2004).

Chemical Reaction Mechanisms

- Amide Formation Mechanism : The mechanism of amide formation from carboxylic acid and amine in aqueous media using carbodiimide has been studied, highlighting the importance of reaction conditions and the nature of carboxylic acids (Nakajima & Ikada, 1995).

Phase Transitions and Liquid Crystals

- Liquid Crystal Precursors : Ethyl 4′-n-undecyloxybiphenyl-4-carboxylate and its acid derivative have been studied for their potential as low molecular weight premesogens in smectic liquid crystals. Their phase transitions were analyzed using techniques like DSC, optical microscopy, and synchrotron radiation (López-Velázquez, Hernández-Sosa, Bernès, Pérez, & Fernández‐Blázquez, 2008).

Drug Synthesis and Analysis

- Synthesis of Hypoglycemic Agents : 2-(Phenylalkyl)oxirane-2-carboxylic acids, synthesized and studied for their effects on blood glucose, demonstrate the relevance of carboxylic acid derivatives in medicinal chemistry (Eistetter & Wolf, 1982).

Mecanismo De Acción

Target of Action

Carboxylic acids, in general, can interact with various biological molecules, including proteins and enzymes, due to their ability to donate a proton (h+) and form hydrogen bonds .

Mode of Action

For instance, they can react with Thionyl Chloride to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group . The chloride anion produced during the reaction acts as a nucleophile .

Biochemical Pathways

For example, amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle, allowing them to slip into the cellular respiration pathway .

Result of Action

Carboxylic acids can form salts with metals, alkalis, and carbonates . In the reaction with metal oxides, a metal salt and hydrogen gas are produced .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’-Ethylbiphenyl-3-carboxylic acid. For instance, environmental pH can alter the efficiency of enzyme activity, including through disruption of hydrogen bonds that provide enzyme structure . Additionally, the relative concentrations of substrates and products determine how efficiently an enzymatic reaction proceeds .

Análisis Bioquímico

Biochemical Properties

2’-Ethylbiphenyl-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 2’-Ethylbiphenyl-3-carboxylic acid and these enzymes can lead to the formation of metabolites that may have different biological activities compared to the parent compound .

Cellular Effects

2’-Ethylbiphenyl-3-carboxylic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 2’-Ethylbiphenyl-3-carboxylic acid can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of 2’-Ethylbiphenyl-3-carboxylic acid involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Furthermore, 2’-Ethylbiphenyl-3-carboxylic acid can influence gene expression by binding to transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Ethylbiphenyl-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2’-Ethylbiphenyl-3-carboxylic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 2’-Ethylbiphenyl-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can cause toxic or adverse effects, including liver damage or disruption of normal metabolic processes. It is crucial to determine the appropriate dosage to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

2’-Ethylbiphenyl-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can be converted into various metabolites, some of which may have distinct biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 2’-Ethylbiphenyl-3-carboxylic acid .

Transport and Distribution

The transport and distribution of 2’-Ethylbiphenyl-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

2’-Ethylbiphenyl-3-carboxylic acid exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .

Propiedades

IUPAC Name |

3-(2-ethylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(10-12)15(16)17/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOMBQKACCJAHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681771 |

Source

|

| Record name | 2'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-42-0 |

Source

|

| Record name | 2'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole](/img/structure/B580544.png)

![Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B580549.png)

![Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B580551.png)